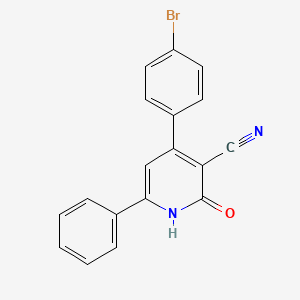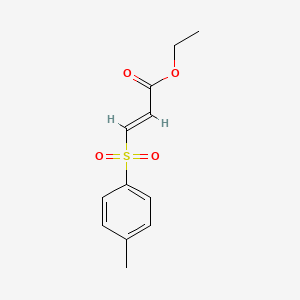![molecular formula C12H20O2 B12532948 Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate CAS No. 663919-83-3](/img/structure/B12532948.png)
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is an organic compound with the molecular formula C14H22O4. It is a member of the ester family, characterized by its unique structure that includes a cyclohexene ring substituted with ethyl and acetate groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves the reaction of 5-bromopentane-3-ol with 2-hydroxybutanoic acid ethyl ester. The reaction is typically carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is then neutralized with excess sodium carbonate, and the product is extracted and purified using organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted esters.
Applications De Recherche Scientifique
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of antiviral drugs, such as oseltamivir phosphate.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for oseltamivir phosphate, the compound undergoes enzymatic transformations that lead to the formation of the active antiviral agent. The molecular targets include viral neuraminidase enzymes, which are inhibited by the active form of the drug, preventing the release of new viral particles .
Comparaison Avec Des Composés Similaires
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate can be compared with other similar compounds, such as:
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific cyclohexene ring structure and its role as an intermediate in the synthesis of antiviral drugs .
Propriétés
Numéro CAS |
663919-83-3 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl 2-[(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)9-12(3)7-5-6-10(2)8-12/h5,7,10H,4,6,8-9H2,1-3H3/t10-,12+/m1/s1 |
Clé InChI |
FCOHZHYNFPKIFU-PWSUYJOCSA-N |
SMILES isomérique |
CCOC(=O)C[C@@]1(C[C@@H](CC=C1)C)C |
SMILES canonique |
CCOC(=O)CC1(CC(CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


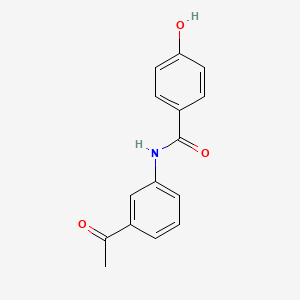
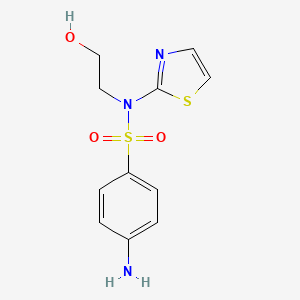
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
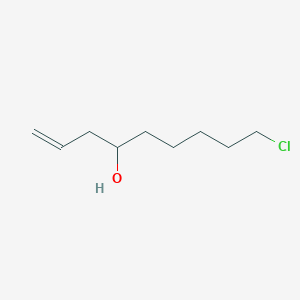


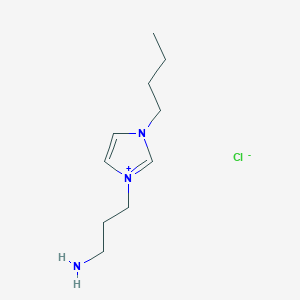
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
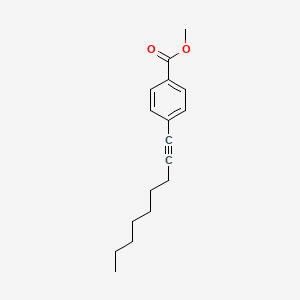
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
